2-(4-Fluoro-2-propoxyphenyl)ethanol
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Overview
Description
2-(4-Fluoro-2-propoxyphenyl)ethanol is an organic compound with the molecular formula C11H15FO2. It is characterized by the presence of a fluoro-substituted phenyl ring and a propoxy group attached to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-propoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, to yield the desired ethanol derivative. The reaction typically occurs under mild conditions, with the aldehyde being reduced to the corresponding alcohol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method allows for the efficient reduction of the aldehyde precursor to the alcohol, utilizing catalysts such as palladium on carbon (Pd/C) under hydrogen gas atmosphere .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoro-2-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Fluoro-2-propoxybenzaldehyde or 4-Fluoro-2-propoxybenzoic acid.
Reduction: 2-(4-Fluoro-2-propoxyphenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-2-propoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-propoxyphenyl)ethanol involves its interaction with specific molecular targets. The fluoro group on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The ethanol moiety may also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
2-(4-Fluorophenyl)ethanol: Lacks the propoxy group, which may affect its reactivity and applications.
2-(4-Methoxyphenyl)ethanol: Contains a methoxy group instead of a fluoro group, leading to different chemical properties and reactivity.
2-(4-Chlorophenyl)ethanol: The presence of a chloro group instead of a fluoro group can result in different substitution reactions and biological activities.
Uniqueness: 2-(4-Fluoro-2-propoxyphenyl)ethanol is unique due to the combination of the fluoro and propoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
2-(4-fluoro-2-propoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-2-7-14-11-8-10(12)4-3-9(11)5-6-13/h3-4,8,13H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQULMBBKTFDLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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